molecular formula C19H36ClNO2 B5204297 1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride

1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride

Cat. No. B5204297
M. Wt: 345.9 g/mol
InChI Key: KOUVAGQCZLTDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride” is a complex organic molecule. It contains an adamantyl group, which is a type of bulky, three-dimensional alkyl group derived from adamantane . It also contains a tert-butylamino group and an ethoxy group attached to a propanol backbone .


Molecular Structure Analysis

The adamantyl group is known for its rigid, cage-like structure which can impart unique properties to the compounds it’s part of . The tert-butylamino group and the ethoxy group are both electron-donating, which could influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The adamantyl group is non-polar and hydrophobic, while the tert-butylamino and ethoxy groups may impart some polarity to the molecule .

Scientific Research Applications

Influenza A Virus Prophylaxis

1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride: is indicated for the prophylaxis of illnesses caused by various strains of the influenza A virus in adults. It is used to prevent the onset of the condition in people who have been exposed to the virus but are not yet showing symptoms .

Influenza A Virus Treatment

This compound is also used in the treatment of influenza A virus infections. It helps reduce the severity and duration of symptoms in infected individuals, aiding in their recovery .

Research on Resistance Mechanisms

The compound is utilized in scientific studies to understand the mechanisms of resistance that the influenza virus may develop. This research is crucial for developing new antiviral drugs that can overcome resistance .

Pharmacokinetics and Metabolism Studies

Researchers use this chemical to study its pharmacokinetics —how the body absorbs, distributes, metabolizes, and excretes it—as well as its metabolism to design better dosing regimens and improve efficacy .

Comparative Efficacy Studies

The compound is involved in comparative studies to evaluate its efficacy against other antiviral agents. These studies help determine the most effective treatment options for influenza A virus infections .

Formulation and Stability Testing

It is also used in the development of new pharmaceutical formulations. Researchers test the stability of the compound under various conditions to ensure the safety and effectiveness of the final product .

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without more information, it’s difficult to predict the specific mechanism of action for this compound .

Safety and Hazards

Without specific safety data for this compound, general safety guidelines for handling organic compounds should be followed. This includes avoiding inhalation or contact with skin and eyes, and using the compound in a well-ventilated area .

Future Directions

The future research directions would depend on the intended use or biological activity of this compound. It could potentially be explored for various applications in medicinal chemistry, given the biological activity of other adamantane derivatives .

properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO2.ClH/c1-18(2,3)20-12-17(21)13-22-5-4-19-9-14-6-15(10-19)8-16(7-14)11-19;/h14-17,20-21H,4-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUVAGQCZLTDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COCCC12CC3CC(C1)CC(C3)C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1-Adamantyl)ethoxy]-3-(tert-butylamino)propan-2-ol;hydrochloride

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